molecular formula C9H12O2 B14667253 3,4,5,6-Tetramethyl-2H-pyran-2-one CAS No. 51595-76-7

3,4,5,6-Tetramethyl-2H-pyran-2-one

Cat. No.: B14667253
CAS No.: 51595-76-7
M. Wt: 152.19 g/mol
InChI Key: PWVOLXSMGIMTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetramethyl-2H-pyran-2-one is a cyclic ester (lactone) featuring a six-membered pyranone ring substituted with four methyl groups at positions 3, 4, 5, and 4. This compound belongs to the tetrahydropyranone family, characterized by a partially saturated pyran ring with a ketone group. The methyl substituents significantly influence its steric and electronic properties, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

51595-76-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,5,6-tetramethylpyran-2-one

InChI

InChI=1S/C9H12O2/c1-5-6(2)8(4)11-9(10)7(5)3/h1-4H3

InChI Key

PWVOLXSMGIMTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetramethyl-2H-pyran-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 2,3-dimethyl-1,3-butadiene with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetramethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 3,4,5,6-Tetramethyl-2H-pyran-2-one and related compounds:

Compound Name Molecular Formula Substituent Positions Key Structural Features
This compound C₉H₁₄O₂ 3,4,5,6 (methyl) Four equatorial methyl groups; planar ketone
4,4,6-Trimethyltetrahydro-2H-pyran-2-one C₈H₁₄O₂ 4,4,6 (methyl) Two axial methyl groups at C4; increased ring strain
Tetrahydro-2,2-dimethyl-4H-pyran-4-one C₇H₁₂O₂ 2,2 (methyl) Geminal dimethyl groups at C2; distorted chair conformation
2,2,6,6-Tetramethyl-2H-3,5,6-trihydropyran-4-one C₉H₁₆O₂ 2,2,6,6 (methyl) Two pairs of geminal methyl groups; rigidified ring
Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one C₁₆H₂₄O₂ 6 (methyl); cyclohexenyl at C4 Bulky cyclohexenyl substituent; complex stereochemistry

Key Observations :

  • Substituent Position Effects : Methyl groups at equatorial positions (e.g., 3,4,5,6 in the target compound) reduce steric hindrance compared to axial substituents (e.g., 4,4,6-trimethyl variant) .
  • Ring Strain : Geminal substituents (e.g., 2,2-dimethyl or 4,4-dimethyl) introduce torsional strain, destabilizing the chair conformation .
  • Electronic Effects: Methyl groups are electron-donating, deactivating the pyranone ring toward electrophilic attack. The target compound’s multiple substituents may further reduce reactivity compared to less-substituted analogs .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are scarce in the evidence, trends can be inferred:

  • Hydrophobicity : Increased methyl substitution (e.g., tetramethyl vs. dimethyl) enhances lipophilicity, reducing aqueous solubility.
  • Thermal Stability : Compounds with geminal methyl groups (e.g., 2,2-dimethyl) exhibit lower thermal stability due to steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.